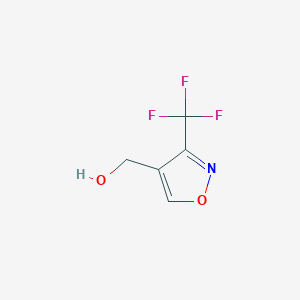

(3-(Trifluoromethyl)isoxazol-4-yl)methanol

Descripción general

Descripción

(3-(Trifluoromethyl)isoxazol-4-yl)methanol: is a chemical compound with the molecular formula C5H4F3NO2 It is characterized by the presence of a trifluoromethyl group attached to an isoxazole ring, which is further connected to a methanol group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Trifluoromethyl)isoxazol-4-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of trifluoromethyl-substituted isoxazole with a suitable reducing agent to introduce the methanol group. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Análisis De Reacciones Químicas

Types of Reactions: (3-(Trifluoromethyl)isoxazol-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the molecule.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antimicrobial and Antiviral Properties

Isoxazole derivatives, including (3-(trifluoromethyl)isoxazol-4-yl)methanol, have been studied for their antimicrobial and antiviral activities. Research indicates that isoxazole-based compounds exhibit significant efficacy against a variety of pathogens. For instance, studies have shown that isoxazoles can act as effective agents against tuberculosis and certain viral infections, highlighting their potential as therapeutic agents .

2. Allosteric Modulators

Recent structure-activity relationship (SAR) studies have identified trisubstituted isoxazoles, including those related to this compound, as novel allosteric inverse agonists of the RORγt receptor. This receptor plays a crucial role in immune response regulation, making these compounds promising candidates for autoimmune disease treatments .

Agrochemical Applications

1. Insecticides and Herbicides

The trifluoromethyl group in this compound enhances its biological activity, making it suitable for development as an agrochemical. For instance, related compounds have been utilized in the synthesis of fluralaner, a systemic insecticide effective against fleas and ticks in mammals. This compound acts by inhibiting chloride channels in insect nervous systems without affecting mammals .

Synthetic Methodologies

1. Synthesis of Isoxazoles

The compound serves as a valuable intermediate in the synthesis of various isoxazole derivatives through metal-free synthetic routes. These methodologies are increasingly favored for their environmental benefits and efficiency. For example, microwave-assisted synthesis techniques have been developed to create isoxazole scaffolds quickly and with high yields .

2. Acid-Switchable Reactions

Recent studies have introduced acid-switchable pathways for synthesizing isoxazoles from CF₃-ynones using sodium azide. This method allows for selective formation of either isoxazoles or triazoles based on the reaction conditions, showcasing the versatility of this compound in synthetic organic chemistry .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various isoxazole derivatives against Mycobacterium tuberculosis. The results indicated that specific modifications to the isoxazole ring significantly enhanced activity, with some derivatives showing MIC values lower than standard antibiotics .

Case Study 2: Agrochemical Development

Research focused on the synthesis of fluralaner demonstrated that incorporating trifluoromethylated isoxazoles improved insecticidal potency while reducing toxicity to mammals. This study paved the way for developing safer agricultural chemicals .

Mecanismo De Acción

The mechanism of action of (3-(Trifluoromethyl)isoxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing their activity. The isoxazole ring can participate in various biochemical reactions, contributing to the compound’s overall biological effects.

Comparación Con Compuestos Similares

(3-(Trifluoromethyl)isoxazole): Lacks the methanol group, making it less versatile in certain chemical reactions.

(4-(Trifluoromethyl)isoxazol-3-yl)methanol: Positional isomer with different chemical properties.

(3-(Trifluoromethyl)isoxazol-5-yl)methanol: Another positional isomer with distinct reactivity.

Uniqueness: (3-(Trifluoromethyl)isoxazol-4-yl)methanol is unique due to the specific positioning of the trifluoromethyl and methanol groups on the isoxazole ring. This arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

(3-(Trifluoromethyl)isoxazol-4-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the compound's binding affinity to various biological targets, influencing pharmacokinetic properties and making it a promising scaffold for drug discovery.

Chemical Structure and Properties

The compound consists of an isoxazole ring substituted with a trifluoromethyl group at the 3-position and a hydroxymethyl group at the 4-position. This configuration contributes to its biological activity by facilitating interactions with enzymes and receptors.

The mechanism of action of this compound involves:

- Binding Affinity : The trifluoromethyl group increases the compound's affinity for specific enzymes and receptors, enhancing its biological effects.

- Biochemical Reactions : The isoxazole ring can participate in various biochemical reactions, which may lead to significant physiological effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable anticancer properties. For example:

- A series of 4-(trifluoromethyl)isoxazoles were synthesized and evaluated against cancer cell lines such as MCF-7, 4T1, and PC-3. One derivative showed an IC50 value indicating potent anti-cancer activity .

Antiviral Properties

Research has also indicated potential antiviral activity. Compounds derived from isoxazole frameworks have shown efficacy against human cytomegalovirus (HCMV) with IC50 values around 10 μM, suggesting that modifications in the isoxazole structure can enhance antiviral properties .

Synthesis and Evaluation

A study focused on synthesizing various 4-(trifluoromethyl)isoxazoles highlighted their synthetic challenges but also their promising biological evaluations. The compounds were designed based on existing anti-cancer agents and showed significant cytotoxicity in vitro, particularly against breast cancer cell lines .

Structure-Activity Relationship (SAR)

Research into the SAR of isoxazole derivatives has revealed that modifications at specific positions can lead to enhanced biological activities. For instance, altering substituents on the isoxazole ring can dramatically affect potency against different cancer cell lines, as evidenced by comparative studies showing varying IC50 values across synthesized compounds .

Data Tables

| Compound Name | Structure | IC50 (μM) | Biological Activity |

|---|---|---|---|

| Compound A | Structure A | 25 | Anticancer (MCF-7) |

| Compound B | Structure B | 10 | Antiviral (HCMV) |

| Compound C | Structure C | 15 | Anticancer (PC-3) |

Propiedades

IUPAC Name |

[3-(trifluoromethyl)-1,2-oxazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NO2/c6-5(7,8)4-3(1-10)2-11-9-4/h2,10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDAOAVCRWYCHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NO1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.